N-Tosyl-3-pyrrolecarboxylic Acid
Overview
Description
N-Tosyl-3-pyrrolecarboxylic Acid is an organic compound with the molecular formula C12H11NO4S. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of a pyrrole ring, which is further substituted with a carboxylic acid group at the 3-position. This compound is known for its applications in organic synthesis and its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
N-Tosyl-3-pyrrolecarboxylic Acid can be synthesized through the reaction of p-toluenesulfonyl chloride with 3-pyrrolecarboxylic acid. The synthetic route involves the following steps:
Reaction Setup: An excess of phosphorus trichloride is added to an organic solvent such as methylene chloride or xylene.
Dissolution: 3-pyrrolecarboxylic acid is dissolved in the same organic solvent.
p-toluenesulfonyl chloride is added dropwise at low temperature.Reaction Time: The reaction mixture is allowed to react for several hours.
Purification: The product is purified by filtration, crystallization, or similar methods.
Chemical Reactions Analysis
N-Tosyl-3-pyrrolecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Scientific Research Applications
N-Tosyl-3-pyrrolecarboxylic Acid has a wide range of applications in scientific research:
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-Tosyl-3-pyrrolecarboxylic Acid involves its interaction with molecular targets and pathways. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The pyrrole ring can participate in various chemical reactions, contributing to the compound’s biological activities. The exact molecular targets and pathways are still under investigation, but its antimicrobial and anticancer properties suggest interactions with cellular components .
Comparison with Similar Compounds
N-Tosyl-3-pyrrolecarboxylic Acid can be compared with other similar compounds, such as:
N-Tosyl-2-pyrrolecarboxylic Acid: Similar structure but with the carboxylic acid group at the 2-position.
N-Tosyl-4-pyrrolecarboxylic Acid: Similar structure but with the carboxylic acid group at the 4-position.
N-Tosyl-3-indolecarboxylic Acid: Contains an indole ring instead of a pyrrole ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activities
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-9-2-4-11(5-3-9)18(16,17)13-7-6-10(8-13)12(14)15/h2-8H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHPMGMXSFLPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369207 | |
Record name | N-Tosyl-3-pyrrolecarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106058-86-0 | |
Record name | N-Tosyl-3-pyrrolecarboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methylbenzenesulfonyl)-1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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